molecular formula C8H15ClN2O B1435819 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride CAS No. 2097951-79-4

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Cat. No.: B1435819
CAS No.: 2097951-79-4
M. Wt: 190.67 g/mol
InChI Key: FKXRGQHPXIADAL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,6-diazaspiro[34]octan-7-one hydrochloride is a heterocyclic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2,6-diazaspiro[34]octan-7-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction is usually carried out under inert atmosphere and at low temperatures to ensure the stability of the compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally synthesized in research laboratories. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 2,6-Diazaspiro[3.4]octan-7-one hydrochloride
  • 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
  • 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one tosylate

Comparison: 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is unique due to its specific spiro structure and the presence of dimethyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-7(2)8(4-9-5-8)3-6(11)10-7;/h9H,3-5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXRGQHPXIADAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(=O)N1)CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 2
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 3
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 4
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 5
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 6
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

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